Methyl 2-(5-bromopyridin-2-YL)acetate
Overview
Description
“Methyl 2-(5-bromopyridin-2-YL)acetate” is a chemical compound with the CAS Number: 917023-06-4 . It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (5-bromo-2-pyridinyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromopyridin-2-YL)acetate” is1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(5-bromopyridin-2-YL)acetate” appears as a white to yellow to brown solid or liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.11 , indicating its lipophilicity. Its water solubility is 1.15 mg/ml .Scientific Research Applications
Synthesis Methodologies
Efficient Large-Scale Synthesis : Methyl 2-(5-bromopyridin-2-yl)acetate is used in the synthesis of various compounds. For example, an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This method utilizes 5-bromo-2-chloropyridine for high-yielding routes to these compounds, highlighting its utility in large-scale synthesis (Morgentin et al., 2009).
Application in Crystal Structure Studies : It's used in crystal structure studies, such as in the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, demonstrating its role in the field of crystallography (Lee, Ryu, & Junseong Lee, 2017).
Chemical Reactions and Properties
Grignard Reaction : The compound plays a role in the Grignard reaction, an important process in organic chemistry. For instance, it's involved in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its relevance in organic experiment designs and drug intermediate synthesis (Min, 2015).
Bromination Studies : It is significant in bromination studies, such as the formation of 1-methyl-3,5,6-tribromopyridone-2 by bromination of 1-methyl-6-bromopyridone-2, which aids in understanding the mechanisms of bromine atom positioning in chemical structures (Wibaut & Wagtendonk, 2010).
Novel Compound Synthesis
Catalytic Applications : It's used in the synthesis of novel compounds, such as in electrochemical homocoupling catalyzed by nickel complexes, illustrating its role in developing new chemical compounds and processes (França et al., 2002).
Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions to synthesize novel pyridine derivatives, it showcases the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Ahmad et al., 2017).
Safety And Hazards
“Methyl 2-(5-bromopyridin-2-YL)acetate” is associated with hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261-P305+P351+P338 , suggesting measures to prevent or respond to exposure.
properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromopyridin-2-YL)acetate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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